Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (2R,4S)-4-aminopyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product, Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Deprotection: Trifluoroacetic acid or other strong acids.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: (2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid.
Deprotection: (2R,4S)-4-aminopyrrolidine-2-carboxylate.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain amino acids.
Mechanism of Action
The mechanism of action of Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl(2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but lacks the Boc protecting group.
Ethyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVDTYOYUAFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.